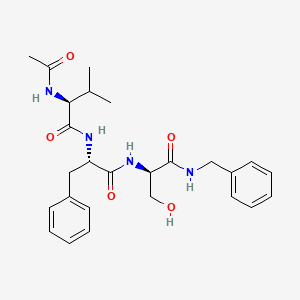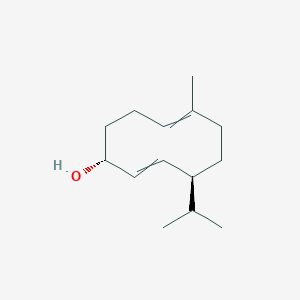
6,7-Dihydroxyheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydroxyheptanoic acid is an organic compound with the molecular formula C7H14O4 It is a derivative of heptanoic acid, characterized by the presence of two hydroxyl groups at the 6th and 7th positions of the heptanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxyheptanoic acid typically involves the reaction of 5-(oxiran-2-yl)pentanoic acid with sulfuric acid in a tetrahydrofuran-water mixture. The reaction is carried out at room temperature (23°C) for 12 hours, followed by neutralization to pH 7 and removal of tetrahydrofuran under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydroxyheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form heptanoic acid derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 6,7-Dioxoheptanoic acid or 6,7-dicarboxyheptanoic acid.
Reduction: Heptanoic acid or 6-hydroxyheptanoic acid.
Substitution: 6,7-Dihaloheptanoic acid or 6,7-dialkylheptanoic acid.
Applications De Recherche Scientifique
6,7-Dihydroxyheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
Mécanisme D'action
The mechanism of action of 6,7-Dihydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate the activity of these proteins and influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dihydroxyheptanoic acid: A structural isomer with hydroxyl groups at the 3rd and 5th positions.
7-Hydroxyheptanoic acid: A derivative with a single hydroxyl group at the 7th position.
Heptanoic acid: The parent compound without any hydroxyl groups.
Uniqueness
6,7-Dihydroxyheptanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
920974-78-3 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
6,7-dihydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O4/c8-5-6(9)3-1-2-4-7(10)11/h6,8-9H,1-5H2,(H,10,11) |
Clé InChI |
FJKVIRFMBJTEIJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)



![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)

![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)

![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)
